1-Hydroxy-5-nitroanthracene-9,10-dione
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Overview
Description
1-Hydroxy-5-nitroanthracene-9,10-dione is an organic compound with the molecular formula C₁₄H₇NO₅. It is a derivative of anthraquinone, characterized by the presence of a hydroxyl group at the 1-position and a nitro group at the 5-position on the anthracene ring system. This compound is known for its vibrant color and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-nitroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of 1-hydroxyanthraquinone using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the 5-position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted anthraquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, aminoanthraquinones, and other oxidized derivatives.
Scientific Research Applications
1-Hydroxy-5-nitroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of synthetic dyes and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-hydroxy-5-nitroanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various cellular pathways and potentially leading to cell death. The nitro group can also participate in electron transfer reactions, further contributing to its biological effects.
Comparison with Similar Compounds
1-Hydroxy-4-nitroanthracene-9,10-dione: Similar in structure but with the nitro group at the 4-position.
1,5-Dihydroxyanthracene-9,10-dione: Lacks the nitro group but has an additional hydroxyl group.
Anthraquinone: The parent compound without any substituents.
Uniqueness: 1-Hydroxy-5-nitroanthracene-9,10-dione is unique due to the specific positioning of the hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
645389-72-6 |
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Molecular Formula |
C14H7NO5 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
1-hydroxy-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO5/c16-10-6-2-4-8-12(10)14(18)7-3-1-5-9(15(19)20)11(7)13(8)17/h1-6,16H |
InChI Key |
PMOIXALWOXIPOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=CC=C3)O |
Origin of Product |
United States |
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